
Etoperidone Receptor Binding Affinity (Ki in nM)

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Etoperidone

CAS No.: 52942-31-1

Cat. No.: S576415

Get Quote

Receptor / Transporter Affinity (Ki) Action

5-HT2A 36 nM [1] Antagonist [2]

α1-adrenergic 38 nM [1] Antagonist [2]

5-HT1A 85 nM [1] Partial Agonist (probable) [1]

α2-adrenergic 570 nM [1] Antagonist [2]

SERT 890 nM [1] Reuptake Inhibitor [2]

D2 2,300 nM [1] Antagonist [2]

H1 3,100 nM [1] Not Specified

NET 20,000 nM [1] Reuptake Inhibitor [2]

DAT 52,000 nM [1] Reuptake Inhibitor [2]

mACh >35,000 nM [1] Antagonist [2]

Note: Ki (inhibition constant) measures binding affinity. A smaller Ki value indicates stronger binding. Data

is for the human form of the receptors/transporters. [1]
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Mechanism of Action

Etoperidone's primary activity comes from its major active metabolite, 1-(3'-chlorophenyl)piperazine

(mCPP) [2] [1]. The overall mechanism can be broken down as follows:

Serotonergic Activity: Etoperidone and mCPP have a biphasic effect.

They act as antagonists at the 5-HT2A receptor and partial agonists at the 5-HT1A receptor
[2] [1].

mCPP is an agonist at the 5-HT2C receptor [2].
The parent drug is a weak inhibitor of the serotonin transporter (SERT) [1].

Adrenergic Activity: Etoperidone is a potent antagonist of α1-adrenergic receptors and a weaker
antagonist of α2-adrenergic receptors, which contributes to sedative and cardiovascular effects like

orthostatic hypotension [2] [1].
Other Activities: It has weak antagonistic activity at D2 dopamine, H1 histamine, and muscarinic
acetylcholine receptors, though these are likely not clinically significant at therapeutic doses due to
the very low affinity [1].

The diagram below illustrates the core pharmacodynamic relationships of etoperidone and its metabolite.
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Etoperidone's primary actions are mediated by its metabolite mCPP, which targets key serotonergic

receptors. [2] [1]
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Pharmacokinetics and Metabolism

Absorption: Etoperidone is orally administered but has highly variable absorption and low
bioavailability (as low as 12%), largely due to extensive first-pass metabolism. Peak plasma

concentrations are typically reached between 1.4 and 4.8 hours [2].
Distribution: It has an extensive plasma protein binding and a relatively small volume of distribution

(0.23–0.69 L/kg) [2].
Metabolism: Etoperidone is extensively metabolized in the liver, producing at least 21 different

metabolites via pathways including alkyl oxidation, piperazinyl oxidation, N-dealkylation, and phenyl
hydroxylation. The most pharmacologically important metabolite is mCPP [2] [1].

Elimination: After an oral dose, 78.8% is recovered in urine and 9.6% in feces, with less than 0.01%
as unchanged drug. The terminal half-life is approximately 21.7 hours [2].

Toxicity and Safety

The primary safety concerns with etoperidone are related to its cardiovascular effects, consistent with its

antagonism of catecholamine receptors. Reported effects include hypotension, abnormal

electrocardiograms, and in severe cases, cardiac arrest [2].

Experimental Protocol Considerations

While the provided search results detail etoperidone's binding affinities, they do not contain the full,

detailed methodologies for the original experiments that generated this data. These Ki values are typically

determined through in vitro competitive binding assays.

To attempt to replicate or understand these foundational studies, you would need to consult the original

research papers cited in the sources. Key methodological elements would likely include:

Radioligand Binding Assays: Using tissue homogenates or cells expressing human cloned
receptors.

Tracer Displacement: Measuring the ability of unlabeled etoperidone to displace a radioactively
labeled standard ligand specific to each receptor (e.g., [³H]ketanserin for 5-HT2A).

Data Analysis: Using software like GraphPad Prism to calculate Ki values from the concentration-
inhibition curves via the Cheng-Prusoff equation.
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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